Kaempferol 7-O-rhamnoside

描述

α-鼠李糖异鼠李素: 是一种黄酮醇糖苷,具体而言是山奈酚的鼠李糖苷。它自然存在于各种植物中,包括山矾属植物(Maesa membranacea)和黄麻(Hibiscus cannabinus)。这种化合物因其潜在的神经保护、抗炎和脱色特性而受到关注 .

准备方法

合成路线和反应条件: α-鼠李糖异鼠李素可以通过远红外 (FIR) 照射植物叶子(例如黄麻叶子)合成。该过程涉及通过一系列纯化步骤分离山奈酚及其鼠李糖苷,包括α-鼠李糖异鼠李素 .

工业生产方法: α-鼠李糖异鼠李素的工业生产通常涉及从植物来源中提取和纯化。叶子经受远红外照射,然后使用柱色谱等技术进行纯化 .

化学反应分析

反应类型: α-鼠李糖异鼠李素经历各种化学反应,包括氧化、还原和取代。这些反应通常由特定试剂和条件促进。

常见试剂和条件:

氧化: 过氧化氢 (H₂O₂) 通常用作氧化剂。

还原: 可以使用硼氢化钠 (NaBH₄) 等还原剂。

取代: 取代反应可能涉及卤素或亲核试剂等试剂。

主要产物: 由这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如,用过氧化氢氧化会导致形成α-鼠李糖异鼠李素的氧化衍生物 .

科学研究应用

Anticancer Properties

Kaempferol 7-O-rhamnoside exhibits significant anticancer activity, particularly against breast cancer cells. Research has demonstrated that KR induces apoptosis in MCF-7 breast cancer cells through the activation of caspase-dependent pathways. In vitro studies indicated that KR inhibited cell proliferation in a dose-dependent manner, with an IC50 value of 227 μM for MCF-7 cells compared to 448 μM for non-cancerous HC-04 cells, suggesting a selective cytotoxic effect on cancer cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 227 | Induces apoptosis via caspase activation |

| HC-04 | 448 | Less cytotoxicity compared to MCF-7 |

Immunomodulatory Effects

Recent studies have identified KR as a potential inhibitor of the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. Biochemical assays revealed that KR significantly inhibits this protein-protein interaction, suggesting its potential as an immune checkpoint inhibitor in cancer therapy. The binding affinity of KR to PD-1 and PD-L1 was confirmed through surface plasmon resonance (SPR) analysis .

Table 2: Binding Affinity of this compound

| Target Protein | Binding Affinity (K_D) |

|---|---|

| PD-1 | 3.11 × 10⁻⁵ M |

| PD-L1 | 1.97 × 10⁻⁵ M |

Antioxidant and Anti-inflammatory Activities

Kaempferol and its derivatives, including KR, have demonstrated potent antioxidant properties. Studies have shown that KR can inhibit lipid peroxidation and cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests that KR may provide protective effects against oxidative stress and inflammation-related diseases .

Antimicrobial Activity

Research indicates that KR possesses antimicrobial properties comparable to standard antibiotics like ciprofloxacin. It has shown effectiveness against various bacterial strains, making it a candidate for developing natural antimicrobial agents .

Glycosidase Inhibition

This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. This inhibition may help regulate blood sugar levels and offers potential therapeutic applications in diabetes treatment .

Skin Whitening Effects

Recent studies have explored the skin-whitening effects of KR, particularly in inhibiting melanin production in melanoma cells. The compound showed significant potency without cytotoxicity, indicating its potential use in cosmetic formulations aimed at skin lightening .

作用机制

α-鼠李糖异鼠李素通过多种分子途径发挥作用:

神经保护: 它激活 PI3-K/Akt 途径,促进细胞存活并抑制细胞凋亡。

抗炎: 该化合物抑制 NF-κB 介导的荧光素酶活性,从而减少炎症.

脱色: 它抑制酪氨酸酶活性,导致黑色素生成减少.

相似化合物的比较

α-鼠李糖异鼠李素与其他类似化合物相比,例如:

山奈酚: α-鼠李糖异鼠李素的苷元形式,以其抗氧化和抗炎特性而闻名。

圣草酚: 另一种山奈酚鼠李糖苷,具有相似的生物活性,但效力及其特异性作用不同.

山奈酚苷: 山奈酚的二鼠李糖苷,也表现出神经保护和抗炎特性.

生物活性

Kaempferol 7-O-rhamnoside (KR) is a flavonoid glycoside derived from kaempferol, a widely recognized polyphenolic compound found in various plants. The biological activities of KR have been the subject of numerous studies, highlighting its potential therapeutic applications. This article synthesizes current research findings, including its anti-inflammatory, antioxidant, and potential anticancer properties, along with data from relevant case studies.

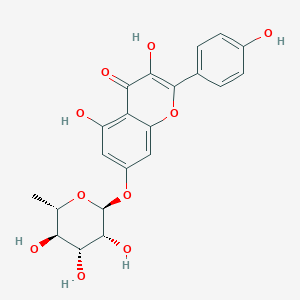

Chemical Structure and Properties

This compound is characterized by the presence of a rhamnose sugar moiety attached to the kaempferol backbone at the 7-position. This structural modification is crucial as it influences the compound's biological activity.

1. Anti-Inflammatory Effects

Research has demonstrated that KR exhibits significant anti-inflammatory properties. In a study assessing the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, KR showed a dose-dependent reduction in NO levels. The inhibitory concentration (IC50) for KR was found to be approximately 90.3 μM , indicating its effectiveness in modulating inflammatory responses by suppressing inducible nitric oxide synthase (iNOS) mRNA expression .

| Compound | IC50 (μM) |

|---|---|

| Kaempferol | 90.3 ± 5.1 |

| This compound | 36.2 ± 3.3 |

| α-Rhamnoisorobin | 25.3 ± 0.1 |

2. Antioxidant Activity

KR has been shown to possess antioxidant properties, contributing to its protective effects against oxidative stress. It scavenges free radicals and reduces lipid peroxidation, thereby mitigating cellular damage . The antioxidant capacity is attributed to the hydroxyl groups present in the flavonoid structure, which enhance electron donation to free radicals.

3. Anticancer Potential

Recent studies have explored KR's role in cancer treatment, particularly its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. In vitro assays indicated that KR significantly reduced melanin production and inhibited tyrosinase activity in B16F10 melanoma cells, showcasing its potential as a skin-whitening agent with anticancer properties . The IC50 values for melanin inhibition were noted to be 134.8 μM , suggesting a strong therapeutic potential against melanoma.

The mechanisms underlying the biological activities of KR involve multiple pathways:

- NF-κB Pathway Inhibition : KR inhibits the NF-κB signaling pathway, reducing inflammatory cytokine production.

- PD-1/PD-L1 Interaction Blockade : Recent findings suggest that KR can inhibit the interaction between PD-1 and PD-L1 proteins, which are critical in immune evasion by tumors . This blockade may enhance T-cell responses against cancer cells.

Case Study 1: Inhibition of PD-1/PD-L1 Interaction

A study utilized competitive ELISA and biolayer interferometry to assess KR's effects on PD-1/PD-L1 interactions. Results indicated that KR significantly inhibited this interaction at non-cytotoxic concentrations, with a binding affinity of . This finding positions KR as a promising candidate for developing immune checkpoint inhibitors.

Case Study 2: Antioxidant Efficacy

In another investigation, KR was tested alongside other flavonoids for their antioxidant capacities using DPPH and ABTS assays. KR exhibited superior radical scavenging abilities compared to its counterparts, reinforcing its potential application in oxidative stress-related conditions .

属性

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17,19,21-24,26-28H,1H3/t8-,15-,17+,19+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNOUCSPWAGQND-GKLNBGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174034 | |

| Record name | Kaempferol-7-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20196-89-8 | |

| Record name | Kaempferol-7-O-α-L-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20196-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol-7-rhamnoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020196898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempferol-7-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAEMPFEROL-7-RHAMNOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79YJI9GIF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。